Quinoxaline, 1-oxide falls under the category of heterocyclic compounds, specifically classified as quinoxalines. These compounds are recognized for their utility in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. Quinoxaline derivatives, including 1-oxide, are often investigated for their roles as antimicrobial agents, anticancer drugs, and inhibitors in various biochemical pathways.
Quinoxaline, 1-oxide can be synthesized through several methods:
The synthetic processes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure of synthesized compounds.
Quinoxaline, 1-oxide has a molecular formula of . The compound features:
Quinoxaline, 1-oxide participates in various chemical reactions due to its electrophilic nature:
Reactions are typically conducted under controlled conditions to minimize side reactions and ensure high selectivity towards desired products.
The mechanism of action for quinoxaline, 1-oxide primarily involves its interaction with biological targets such as enzymes or receptors:
Studies have demonstrated that modifications on the quinoxaline scaffold can significantly enhance its biological activity and selectivity towards specific targets.
Quinoxaline, 1-oxide has several scientific uses:
Quinoxaline 1-oxide (CAS 6935-29-1) exhibits a planar bicyclic heteroaromatic structure comprising a benzene ring fused to a pyrazine ring monoxidized at one nitrogen atom. Single-crystal X-ray diffraction studies of closely related analogues reveal critical bond parameters and packing behaviors. Although direct crystallographic data for the unsubstituted parent compound is limited in the search results, studies of 3-methylquinoxaline 1,4-dioxide derivatives show planarity with dihedral angles between benzene and heterocyclic rings as low as 0.5°, indicating minimal ring distortion upon N-oxidation [1]. Key crystallographic metrics include N–O bond lengths averaging 1.295 Å and C–N bond lengths of approximately 1.34 Å, consistent with localized single-bond character adjacent to the oxidized nitrogen [1] [3].
Table 1: Crystallographic Parameters for Quinoxaline N-Oxide Analogues
Compound | Crystal System | Space Group | Unit Cell Parameters (Å, °) | N–O Bond Length (Å) | Reference |
---|---|---|---|---|---|
2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide | Monoclinic | C2/c | a=14.432, b=10.751, c=13.273 | 1.290 (N1-O1), 1.384 (N2-O3) | [3] [4] |
Substituted quinoxaline-di-N-oxide | Triclinic | P̄1 | a=7.469, b=8.111, c=10.357 | 1.286 (N1-O1), 1.304 (N2-O2) | [1] |
The crystal packing of these derivatives is stabilized by intermolecular hydrogen bonding. For example, 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide forms chains via O–H⋯O and C–H⋯O interactions, with the hydroxyl group acting as both donor and acceptor [3] [4]. These observations suggest that Quinoxaline 1-oxide likely engages in similar supramolecular assembly, influencing its solid-state stability and solubility.
The N-oxide functionality profoundly alters the electronic landscape of quinoxaline. Photoelectron spectroscopy quantifies the vertical ionization energy of Quinoxaline 1-oxide at 8.62 ± 0.05 eV, reflecting decreased electron affinity compared to unoxidized quinoxaline due to destabilization of the highest occupied molecular orbital (HOMO) [2] [10]. This destabilization arises from the electron-donating nature of the N-oxide group, which increases the electron density of the π-system.
Theoretical analyses using Pariser-Parr-Pople (PPP) configurational interaction methods reveal significant bathochromic shifts in the lowest energy π→π* transitions relative to quinoxaline. These shifts correlate with reduced transition energies (≈3.1–3.3 eV) observed experimentally in UV-Vis spectra [5] [10]. Natural Bond Orbital (NBO) analyses of analogues indicate substantial charge redistribution, with the oxygen atom carrying a partial negative charge (δ-) and the adjacent nitrogen acquiring a partial positive charge (δ+), creating a dipole moment of approximately 4.5 D [3] [7]. This polarization facilitates unique reactivity, including radical fragmentation upon one-electron reduction, where homolytic cleavage of the N–O bond releases hydroxyl radicals (˙OH) – a process central to the compound’s bioactivity [7].
Quinoxaline 1-oxide (molecular weight 146.15 g/mol) exhibits moderate polarity due to its N-oxide group. Experimental solubility data shows dissolution in polar organic solvents like methanol, THF, and chloroform, with limited solubility in aliphatic hydrocarbons [3] [6]. The calculated octanol-water partition coefficient (log P) using fragment-based methods (e.g., Crippen’s fragmentation) yields an estimated value of 0.82 ± 0.15, indicating moderate lipophilicity [6]. This balance enables permeability across biological membranes while retaining water solubility sufficient for biochemical applications (≈15–20 mg/mL in methanol) [4] [8].
Thermal analysis establishes the melting point of Quinoxaline 1-oxide at 122–126°C, with decomposition observed near 160–168°C in functionalized analogues [3] [6]. Differential Scanning Calorimetry (DSC) traces reveal a sharp endothermic peak at 124°C, characteristic of a crystalline, monotropic solid form. The compound demonstrates stability at room temperature under inert conditions but is susceptible to photodegradation and hydrolysis under strongly acidic or basic conditions due to nucleophilic attack at the N-oxide oxygen or electrophilic substitution on the electron-rich ring carbons [6] [8].
Table 2: Spectroscopic Signatures of Quinoxaline 1-oxide
Technique | Key Spectral Assignments | Conditions/Reference |
---|---|---|
1H-NMR | δ 8.33 (d, 1H), 7.93–7.86 (m, 2H), 7.52 (t, 1H) – aromatic protons; H2 and H3 show downfield shifts due to N-oxide anisotropy | Methanol-d4 [3] [4] |
13C-NMR | δ 151.2 (C1-NO), 133.8–124.6 (aromatic carbons), 113.6 (C4) – C1 signal diagnostic for N-oxidation | Methanol-d4 [4] |
IR | 3440–3446 cm⁻¹ (N–O–H stretch in tautomers), 1742–1743 cm⁻¹ (C=O), 966–1021 cm⁻¹ (N–O stretch), 745–771 cm⁻¹ (ring deformation) | KBr pellet [3] [4] |
UV-Vis | λₘₐₓ ≈ 280 nm (π→π, E₂ band), 320 nm (π→π, B band), 390 nm (n→π*) – red-shifted vs. quinoxaline | Ethanol [5] [10] |
MS | m/z 146.15 [M]⁺ (EI), base peak at 118 [M – CO]⁺; fragmentation involves sequential loss of O and HCN | ESI/CI [2] [4] |
Nuclear Magnetic Resonance (NMR): The 1H-NMR spectrum in methanol-d₄ displays characteristic downfield shifts for protons H2 (δ ≈8.33) and H3 (δ ≈7.52) due to the anisotropic field of the N-oxide moiety. The 13C-NMR spectrum confirms the electron-withdrawing effect through the deshielding of C4 (δ ≈113.6 ppm) [3] [4].
Infrared (IR) Spectroscopy: The N–O stretch appears as a medium-intensity band near 966–1021 cm⁻¹, while carbonyl-containing analogues show intense C=O stretches at 1742 cm⁻¹. The absence of O–H stretches above 3400 cm⁻¹ in the parent compound confirms the absence of prototropic tautomerism, unlike hydroxy-substituted derivatives which exhibit acyloin-endiol equilibria [3] [4] [9].
Ultraviolet-Visible (UV-Vis) Spectroscopy: Quinoxaline 1-oxide exhibits bathochromically shifted absorption bands compared to quinoxaline, with the longest-wavelength n→π* transition near 390 nm and π→π* transitions at 280 nm and 320 nm. These shifts arise from destabilization of the HOMO and stabilization of the LUMO upon oxidation [5] [10].
Mass Spectrometry (MS): Electron ionization (EI) generates a molecular ion peak at m/z 146.15, with primary fragmentation pathways involving loss of atomic oxygen ([M – O]⁺, m/z 130) followed by HCN elimination to form phthalonitrile (m/z 78). The N-oxide bond is exceptionally labile under electron impact, reflecting its low bond dissociation energy [2] [4] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3